3-Cyclopropylpyridine 1-oxide
CAS No.: 188918-73-2
Cat. No.: VC0069016
Molecular Formula: C8H9NO
Molecular Weight: 135.166
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 188918-73-2 |
---|---|
Molecular Formula | C8H9NO |
Molecular Weight | 135.166 |
IUPAC Name | 3-cyclopropyl-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C8H9NO/c10-9-5-1-2-8(6-9)7-3-4-7/h1-2,5-7H,3-4H2 |
Standard InChI Key | LBZYCFVOGHXGIT-UHFFFAOYSA-N |
SMILES | C1CC1C2=C[N+](=CC=C2)[O-] |
Introduction
Structural Characteristics and Classification
Molecular Identity and Composition
3-Cyclopropylpyridine 1-oxide consists of a pyridine ring with a cyclopropyl group attached at the 3-position and an N-oxide functional group. The cyclopropyl group, characterized by its three-membered ring structure, introduces strain into the molecule, potentially influencing its reactivity patterns. The N-oxide group, formed by the oxygen atom bonded to the pyridine nitrogen, significantly alters the electronic distribution across the pyridine ring compared to the parent compound. This electronic redistribution impacts various molecular properties including dipole moment, hydrogen bonding capabilities, and reactivity patterns toward electrophiles and nucleophiles.
Position-Dependent Properties
The positioning of the cyclopropyl group at the 3-position (meta position) distinguishes this compound from other substituted pyridines. This position-specific substitution pattern creates unique electronic effects and steric environments that influence the compound's chemical behavior. Research on similar compounds suggests that 3-substituted pyridine N-oxides exhibit different reactivity patterns compared to their 2- or 4-substituted counterparts. The meta position typically shows moderate electronic effects on the pyridine ring, creating a distinctive reactivity profile that differentiates it from compounds with substituents at other positions .
Comparative Structural Analysis
When compared to other pyridine derivatives, 3-Cyclopropylpyridine 1-oxide possesses distinctive structural features. The table below presents a comparative analysis of structural features among related compounds:
Compound | Ring Structure | Substituent Position | Oxidation State | Key Structural Features |
---|---|---|---|---|
3-Cyclopropylpyridine 1-oxide | Pyridine | 3-position | N-oxide | Cyclopropyl group at meta position with N-oxide |
3-Methylpyridine N-oxide | Pyridine | 3-position | N-oxide | Methyl group at meta position with N-oxide |
4-Methylpyridine N-oxide | Pyridine | 4-position | N-oxide | Methyl group at para position with N-oxide |
3-Chloropyridine N-oxide | Pyridine | 3-position | N-oxide | Chlorine atom at meta position with N-oxide |
3-Cyclopropylpyridine | Pyridine | 3-position | None | Cyclopropyl group without N-oxide functionality |
Synthesis Methodologies
General Pyridine N-Oxide Synthesis
The synthesis of pyridine N-oxides typically involves the oxidation of the corresponding pyridine derivatives. Based on established methodologies for similar compounds, 3-Cyclopropylpyridine 1-oxide would likely be synthesized through the oxidation of 3-cyclopropylpyridine. One of the most common and efficient methods involves using meta-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent .
The general reaction scheme would involve:
-
Dissolution of 3-cyclopropylpyridine in dichloromethane at low temperature (0-5°C)
-
Addition of m-CPBA while maintaining the low temperature
-
Allowing the reaction to proceed at room temperature (20-25°C) for approximately 24 hours
-
Workup procedures involving concentration, water addition, pH adjustment, and filtration
This methodology has been demonstrated to be effective for various pyridine derivatives, yielding the corresponding N-oxides with high purity and yield .
Reaction Parameters and Optimization
For the synthesis of pyridine N-oxides, specific reaction parameters significantly influence the outcome. Based on documented procedures for similar compounds, the following parameters would likely be crucial for the successful synthesis of 3-Cyclopropylpyridine 1-oxide:
Parameter | Optimal Range | Impact on Synthesis |
---|---|---|
Temperature (Initial) | 0-5°C | Controls reaction rate and prevents side reactions |
Temperature (Reaction) | 20-25°C | Promotes complete conversion while minimizing degradation |
Reaction Time | 20-26 hours | Ensures complete oxidation of the pyridine nitrogen |
Molar Ratio (Pyridine:m-CPBA) | 1:1.45-1.55 | Provides sufficient oxidizing agent for complete conversion |
Solvent | Dichloromethane | Offers appropriate solubility for reagents and stable reaction medium |
pH (Workup) | 4-5 | Facilitates separation of the product from by-products |
Stirring Time (Workup) | 2-3 hours | Promotes complete precipitation of by-products |
These parameters have been shown to result in high yields (typically 90-95%) and high purity (95-96%) for various pyridine N-oxides .
Purification Strategies
The purification of 3-Cyclopropylpyridine 1-oxide would likely follow procedures similar to those established for other pyridine N-oxides. After the reaction is complete, the process would involve:
-
Concentration of the reaction solution under reduced pressure to remove the dichloromethane
-
Addition of water to the concentrated mixture, resulting in the precipitation of by-products (primarily m-chlorobenzoic acid) as white solids
-
Adjustment of the pH to 4-5 to promote further precipitation of by-products
-
Filtration to remove the precipitated solids
-
Collection and concentration of the filtrate under reduced pressure
-
Drying of the resulting product using appropriate methods such as a diaphragm pump
This purification strategy has been demonstrated to effectively separate pyridine N-oxides from reaction by-products, resulting in products with high purity .
Chemical Reactivity and Properties
Electronic Properties
The N-oxide functional group in 3-Cyclopropylpyridine 1-oxide significantly alters the electronic distribution within the pyridine ring. The oxygen atom withdraws electron density from the nitrogen and influences the entire π-electron system of the ring. Combined with the electronic effects of the cyclopropyl group at the 3-position, this creates a unique electronic environment. The cyclopropyl group, with its strained ring system, can function as both an electron-donating group through hyperconjugation and display partial π-character in its bonds, contributing to the compound's distinctive electronic profile.
Reactivity Patterns
Based on the behavior of similar pyridine N-oxides, 3-Cyclopropylpyridine 1-oxide would likely demonstrate several characteristic reactivity patterns:
-
Enhanced electrophilic aromatic substitution at the 2- and 4-positions due to the activating effect of the N-oxide group
-
Potential for deoxygenation reactions to revert to the parent pyridine
-
Possibility for rearrangement reactions under specific conditions
-
Reactivity of the cyclopropyl group toward ring-opening under acidic conditions or in the presence of specific catalysts
The cyclopropyl group at the 3-position would exhibit different reactivity patterns compared to a similar group at the 4-position, as noted in comparisons of positional isomers of substituted pyridines .
Stability Considerations
The stability of 3-Cyclopropylpyridine 1-oxide would be influenced by both the N-oxide functionality and the cyclopropyl group. N-oxides are generally stable compounds but can undergo deoxygenation under reducing conditions. The cyclopropyl group, being a strained ring system, may be susceptible to ring-opening reactions under specific conditions, particularly in acidic environments or in the presence of certain catalysts. Storage considerations would likely include protection from strong reducing agents, strong acids, and potentially high temperatures.
Analytical Characterization
Spectroscopic Identification
The characterization of 3-Cyclopropylpyridine 1-oxide would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy would show characteristic signals for:
-
Pyridine ring protons, with the N-oxide functionality causing downfield shifts compared to the parent pyridine
-
Cyclopropyl protons, typically appearing as complex multiplets due to the ring's geometric constraints
-
Distinctive coupling patterns reflecting the 3-substitution pattern
13C NMR would provide information about:
-
Carbon shifts characteristic of the pyridine N-oxide structure
-
Cyclopropyl carbons, which typically appear upfield compared to sp3 carbons in unstrained systems
-
Carbon shifts influenced by the electronic effects of both the N-oxide and cyclopropyl groups
Mass Spectrometry
Mass spectrometric analysis would reveal the molecular weight of 3-Cyclopropylpyridine 1-oxide and its fragmentation pattern. Common fragmentation pathways might include:
-
Loss of oxygen from the N-oxide group
-
Fragmentation of the cyclopropyl ring
-
Cleavage patterns characteristic of substituted pyridines
Chromatographic Analysis
For purity assessment and identification, liquid chromatography methods would likely be employed. Based on methods used for similar compounds, TLC analysis using systems such as DCM/MeOH (10:1) would be effective for monitoring reactions and assessing purity . HPLC methods would provide quantitative analysis of purity, typically achieving detection limits suitable for identifying impurities at concentrations below 1%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume